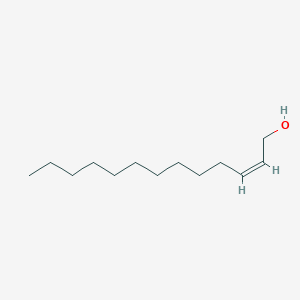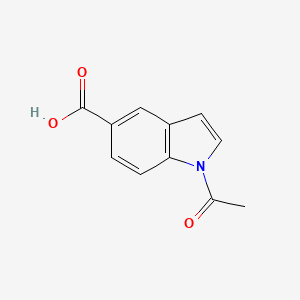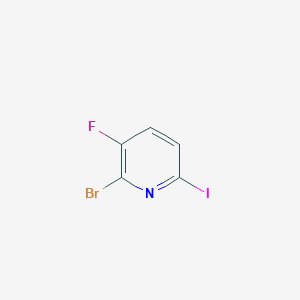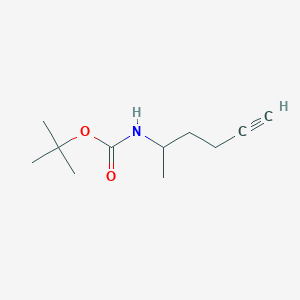
Tert-butyl hex-5-YN-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl hex-5-YN-2-ylcarbamate is an organic compound with the molecular formula C11H19NO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a hexynyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl hex-5-YN-2-ylcarbamate typically involves the reaction of hex-5-yn-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 1-2 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors with efficient mixing
- Continuous monitoring of reaction parameters such as temperature, pressure, and pH
- Purification steps including distillation and crystallization to obtain the pure product
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl hex-5-YN-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The triple bond in the hexynyl chain can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Tert-butyl hex-5-YN-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group for amines in peptide synthesis.
Medicine: Explored for its potential use in drug development as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl hex-5-YN-2-ylcarbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can act as a nucleophile, attacking electrophilic centers in other molecules. The hexynyl chain can undergo addition reactions with various reagents, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl hex-5-YN-1-ylcarbamate: Similar structure but with the carbamate group attached to the first carbon of the hexynyl chain.
Tert-butyl hex-5-YN-3-ylcarbamate: Similar structure but with the carbamate group attached to the third carbon of the hexynyl chain.
Tert-butyl hex-5-YN-4-ylcarbamate: Similar structure but with the carbamate group attached to the fourth carbon of the hexynyl chain.
Uniqueness
Tert-butyl hex-5-YN-2-ylcarbamate is unique due to the position of the carbamate group on the second carbon of the hexynyl chain. This specific positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C11H19NO2 |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
tert-butyl N-hex-5-yn-2-ylcarbamate |
InChI |
InChI=1S/C11H19NO2/c1-6-7-8-9(2)12-10(13)14-11(3,4)5/h1,9H,7-8H2,2-5H3,(H,12,13) |
Clave InChI |
XVXNOWDWILDOQS-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC#C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


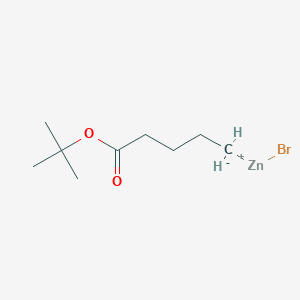
![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)
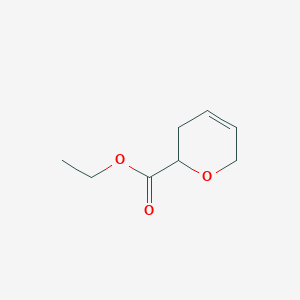
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)
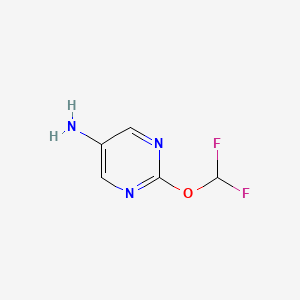
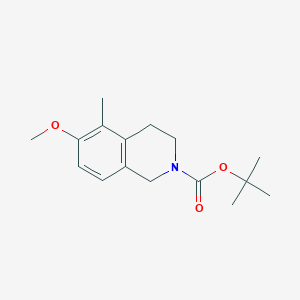
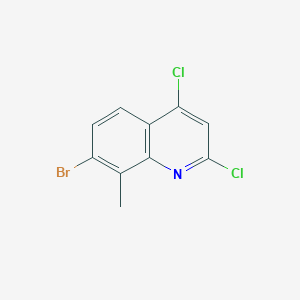
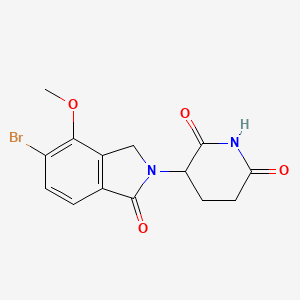
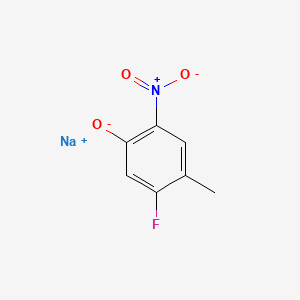
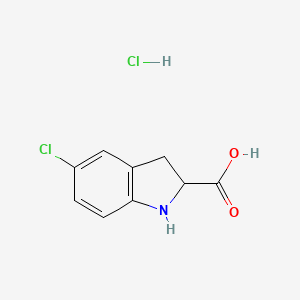
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)
